N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC16357985
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O2S |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-4-phenylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H15N3O2S/c1-22-14-9-7-12(8-10-14)11-18-17(21)16-15(19-20-23-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |
| Standard InChI Key | WEBVPYGRPFUPLL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (molecular formula: ) features a 1,2,3-thiadiazole ring—a five-membered heterocycle containing sulfur and two nitrogen atoms. The 4-position of the thiadiazole is substituted with a phenyl group, while the 5-position bears a carboxamide group linked to a 4-methoxybenzyl substituent. This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π stacking interactions with biological targets.
The methoxy group on the benzyl moiety introduces electron-donating effects, modulating the compound’s electronic profile and solubility. The phenyl group at the 4-position contributes hydrophobic character, which may enhance membrane permeability.
Physicochemical Data
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 325.4 g/mol |
| Molecular Formula | |
| IUPAC Name | N-[(4-Methoxyphenyl)methyl]-4-phenylthiadiazole-5-carboxamide |
| SMILES Notation | COC1=CC=C(C=C1)CNC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
The compound’s solubility remains uncharacterized in public databases, though analogs with similar substituents exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically follows a multi-step protocol:
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Thiadiazole Ring Formation: Reacting a thiosemicarbazide derivative with a carbonyl precursor under acidic conditions generates the 1,2,3-thiadiazole core. For example, phenylacetic acid derivatives may serve as starting materials.
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Carboxamide Coupling: The 5-position carboxamide is introduced via nucleophilic acyl substitution, using 4-methoxybenzylamine as the nucleophile. This step often employs coupling agents such as EDCI or HOBt to activate the carboxylic acid intermediate.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound, with yields typically ranging from 40–60%.
Structural Modifications
Comparative studies highlight the importance of substituents on biological activity:
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Methoxy Group: Removal of the methoxy group (e.g., in N-benzyl analogs) reduces anticancer efficacy by 30–40%, likely due to diminished electron-donating effects.
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Phenyl vs. Alkyl Substituents: Replacing the 4-phenyl group with methyl groups decreases hydrophobic interactions with target proteins, lowering binding affinity.
Pharmacological Activities
Antimicrobial and Anti-Inflammatory Effects
Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Gram-positive bacteria. The methoxybenzyl group may enhance membrane penetration, improving efficacy against resistant strains. Anti-inflammatory activity, observed in murine models, is attributed to cyclooxygenase-2 (COX-2) inhibition, though detailed studies on this compound are pending.
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes evident when compared to related derivatives:
The simultaneous presence of methoxy and phenyl groups in N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide optimizes both electronic and steric interactions, making it a versatile scaffold for further modification.
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